(R)-2-Hydroxy-1-morpholinopropan-1-one
Overview
Description
(R)-2-Hydroxy-1-morpholinopropan-1-one, also known as enantiomerically pure Mor-Dalorin, is a chiral auxiliary that is widely used in organic synthesis. This compound has been extensively studied due to its unique properties, including its ability to catalyze asymmetric reactions and its potential use as a drug delivery system.
Scientific Research Applications
Anticancer Potential
A study by Wagh, Chatpalliwar, and Warude (2022) designed novel derivatives of 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide, which showed potential as estrogen receptor alpha modulators for breast cancer treatment. Their research involved computational molecular docking and in vitro testing on human cell line cultures, indicating these compounds' potential effectiveness against breast cancer (Wagh, Chatpalliwar, & Warude, 2022).
Chemical Synthesis and Structure
Hu, Cao, Xiao, and Wu (2006) synthesized a related compound, C12H17ClNO2+·Cl−, demonstrating the morpholine ring's chair conformation and its potential in chemical synthesis (Hu, Cao, Xiao, & Wu, 2006). Chen and Chun (1989) explored the polymerization of 2-Hydroxy-3-morpholinopropyl methacrylate, analyzing its initiation mechanism and rate equation, contributing to the field of polymer chemistry (Chen & Chun, 1989).
Neuropharmacological Effects
Tanabe and Kaneko (1996) investigated a morpholine derivative, CS-722, and its effects on synaptic transmission in the ventral horn neurons of the neonatal rat spinal cord, highlighting its potential in neuropharmacology (Tanabe & Kaneko, 1996).
Physicochemical Properties
Poozesh, Rayer, and Henni (2015) reported on the molar excess enthalpies of various aqueous morpholine derivatives, including 3-morpholinopropyl amine, contributing to the understanding of their thermodynamic properties (Poozesh, Rayer, & Henni, 2015).
Drug Synthesis
Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, involving a compound related to 2-hydroxy-1-morpholinopropan-1-one, showcasing its application in drug development (Brands et al., 2003).
properties
IUPAC Name |
(2R)-2-hydroxy-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYNOJBDICZQM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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